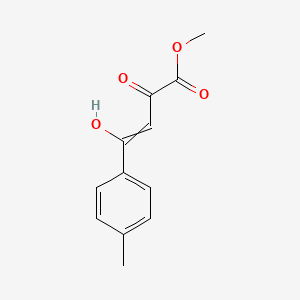

Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate

Description

Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate is a β-keto ester derivative featuring a hydroxyl group at position 4, a 4-methylphenyl substituent, and a conjugated enone system (α,β-unsaturated ketone). The presence of both hydroxyl and methyl groups on the aromatic ring introduces unique electronic and steric effects, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQIFZRTEIWJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358050 | |

| Record name | methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65356-47-0 | |

| Record name | methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate typically involves the esterification of 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 4-oxo-4-(4-methylphenyl)-2-oxobut-3-enoate.

Reduction: Formation of 4-hydroxy-4-(4-methylphenyl)-2-hydroxybut-3-enoate.

Substitution: Formation of substituted methylphenyl derivatives.

Scientific Research Applications

Chemistry

Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate serves as a versatile building block in organic synthesis. Its structure allows for various modifications, enabling the creation of more complex organic molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound is being investigated for its potential biological activities. Preliminary studies suggest that it may act as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases where enzyme activity is a factor. Its interactions with biological targets are under exploration to determine its efficacy in biochemical assays.

Medicine

Research has indicated that this compound may possess anti-inflammatory and anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its potential as a lead compound in drug development.

Industry

In industrial applications, this compound is utilized as an intermediate in the production of various chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Enzyme Inhibition

A study conducted by Zhang et al. (2021) explored the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer progression. The results indicated a significant reduction in enzyme activity at varying concentrations, supporting its potential role as an anticancer agent.

Case Study 2: Synthesis of Derivatives

Research by Kumar et al. (2020) focused on synthesizing derivatives of this compound through various chemical reactions such as oxidation and substitution. The synthesized derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the oxo group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : Likely $ \text{C}{12}\text{H}{12}\text{O}_4 $ (inferred from substituent modifications in analogous compounds).

- Functional Groups : Methyl ester, α,β-unsaturated ketone, hydroxyl group, and 4-methylphenyl substituent.

Comparison with Similar Compounds

The compound is compared to structurally analogous β-keto esters with varying aromatic substituents. Key differences in electronic effects, molecular weight, and functional groups are highlighted below.

Substituent Effects on Physicochemical Properties

*Inferred from structural analogs.

Thermal and Solubility Trends

- Melting Points : Nitro derivatives (e.g., ) exhibit higher melting points (~150–160°C) due to polarity and H-bonding, whereas methyl or methoxy analogs melt at ~80–100°C.

- Solubility : Hydroxyl and nitro groups improve aqueous solubility, while methyl or bromine substituents favor organic solvents (e.g., dichloromethane or ethyl acetate).

Biological Activity

Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate, also known as a derivative of 4-hydroxy-2-oxobutenoic acid, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Molecular Formula : CHO

Molecular Weight : 220.22 g/mol

CAS Number : 875386

The compound features a hydroxyl group and a ketone moiety, which contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various tumor cell lines. For instance, derivatives of related structures have shown significant activity against breast cancer cells, suggesting that the methyl and hydroxy substitutions may enhance their anticancer efficacy .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

Case Studies

-

Study on Cytotoxicity :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : Cell viability assays were conducted using MTT assays across various concentrations.

- Results : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity against breast cancer cell lines compared to control groups .

-

Enzyme Interaction Study :

- Objective : To determine the inhibitory effects of the compound on specific metabolic enzymes.

- Methodology : Kinetic studies were performed using enzyme assays.

- Results : The compound showed competitive inhibition with Ki values indicating strong binding affinity to target enzymes involved in glucose metabolism .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Interaction with Enzymes : By binding to active sites, it may alter enzyme kinetics and metabolic pathways.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enoate, and how can its stability be optimized during storage?

Methodological Answer: The compound can be synthesized via oxidation of a precursor such as methyl vinyl glycerate (MVG) using Dess-Martin periodinane, a high-yielding and selective oxidizing agent . Post-synthesis, stability is temperature-dependent: storage at -18°C significantly reduces dimerization, a common degradation pathway for α,β-unsaturated carbonyl compounds. For long-term storage, inert atmospheres (e.g., argon) and desiccants are recommended to prevent moisture-induced side reactions. Stability monitoring via periodic NMR or HPLC analysis is advised to confirm integrity .

Basic Question

Q. Which analytical techniques are essential for verifying the purity and structural identity of this compound?

Methodological Answer: Key techniques include:

- 1H/13C NMR Spectroscopy : To confirm the presence of functional groups (e.g., ester, hydroxyl, enone) and assess stereochemical features.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation.

- HPLC with UV/Vis Detection : To quantify purity and detect dimerization byproducts, especially after prolonged storage .

- FT-IR Spectroscopy : To identify hydrogen-bonding interactions and monitor carbonyl stretching frequencies (~1700 cm⁻¹) .

Advanced Question

Q. How can X-ray crystallography resolve the three-dimensional structure and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Experimental steps include:

Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane mixtures.

Data Collection : Employ a synchrotron or laboratory X-ray source (λ = 0.710–1.541 Å).

Structure Solution : Use direct methods (e.g., SHELXT) for phase determination .

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing .

Advanced Question

Q. What computational and experimental approaches can resolve contradictions in Diels-Alder reaction outcomes involving this compound?

Methodological Answer: Discrepancies in regioselectivity or stereochemistry may arise from competing reaction pathways. Strategies include:

- Kinetic vs. Thermodynamic Control : Vary reaction temperatures (e.g., -78°C vs. reflux) to favor different transition states.

- Lewis Acid Catalysis : Screen additives like Ti(OiPr)4 to modulate electron-deficient dienophile reactivity .

- DFT Calculations : Use Gaussian or ORCA to model transition states and predict endo/exo preferences.

- In Situ Monitoring : Employ real-time NMR or Raman spectroscopy to track intermediate formation .

Advanced Question

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in the solid state?

Methodological Answer: Graph set analysis (Etter’s formalism) is critical for characterizing hydrogen-bonding patterns. Steps include:

Identify Donor/Acceptor Pairs : Use SC-XRD data to locate O–H···O=C interactions.

Classify Motifs : Assign descriptors (e.g., D , C , or R for chains, rings, or intramolecular bonds).

Correlate with Stability : Stronger H-bond networks (e.g., infinite chains C(6) ) correlate with higher melting points and reduced hygroscopicity .

Basic Question

Q. What precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Protective Equipment : Use nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential volatility of enone intermediates.

- Waste Disposal : Quench reactive byproducts (e.g., α,β-unsaturated ketones) with aqueous sodium bisulfite before disposal .

Advanced Question

Q. How can crystallographic data be used to rationalize discrepancies in reported melting points or solubility properties?

Methodological Answer: Polymorphism or solvent inclusion (e.g., hydrate formation) often explains variability. Techniques to address this:

- DSC/TGA : Differentiate polymorphs via melting endotherms or decomposition profiles.

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.

- Solubility Studies : Correlate lattice energy (calculated from SC-XRD) with dissolution kinetics in solvents like DMSO or ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.